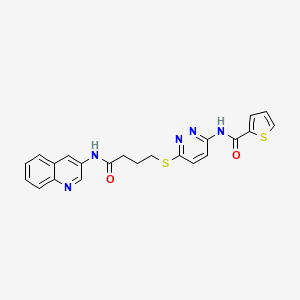

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

This compound features a pyridazine core substituted with a thioether-linked quinolin-3-ylamino group and a thiophene-2-carboxamide moiety. The quinoline group provides an extended aromatic system for enhanced hydrophobic interactions, while the thioether linker may improve metabolic stability compared to ether or ester analogs .

Properties

IUPAC Name |

N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S2/c28-20(24-16-13-15-5-1-2-6-17(15)23-14-16)8-4-12-31-21-10-9-19(26-27-21)25-22(29)18-7-3-11-30-18/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYZXWUJGPTDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound undergoes a series of reactions to introduce the amino group at the 3-position.

Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized separately, often through cyclization reactions involving hydrazine derivatives.

Coupling Reactions: The quinoline derivative is then coupled with a butyl thioester to form the intermediate compound.

Final Assembly: The intermediate is reacted with the pyridazine derivative under specific conditions to form the final compound, incorporating the thiophene carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (–S–) undergoes displacement reactions with nucleophiles.

| Reagent/Conditions | Reaction Outcome | Citations |

|---|---|---|

| Alkyl halides (R-X) | Thioether alkylation | |

| Amines (R-NH<sub>2</sub>) | Formation of sulfonamide derivatives |

Example :

Reaction with methyl iodide in DMF at 60°C produces a methylated derivative, altering the compound’s lipophilicity for enhanced bioavailability.

Oxidation Reactions

The thioether sulfur is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Sulfoxide (–SO–) | Mild, room temperature |

| KMnO<sub>4</sub> | Sulfone (–SO<sub>2</sub>–) | Acidic, 80°C |

Oxidation to sulfone derivatives increases polarity, potentially improving water solubility.

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product |

|---|---|

| 6M HCl, reflux | Thiophene-2-carboxylic acid + amine intermediate |

| NaOH (aq), 100°C | Sodium carboxylate + ammonia |

Hydrolysis products are critical for metabolite studies in pharmacokinetics .

Aromatic Electrophilic Substitution

The quinoline and thiophene rings participate in electrophilic reactions:

| Reaction Type | Site of Substitution | Example Reagents |

|---|---|---|

| Nitration | Quinoline C-5/C-8 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> |

| Halogenation | Thiophene C-3/C-4 | Cl<sub>2</sub>/FeCl<sub>3</sub> |

Substitutions modify electronic properties, influencing binding affinity to biological targets .

Metal Coordination

The pyridazine nitrogen and quinoline lone pairs enable coordination with transition metals:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu(II) | Pyridazine N | Catalytic activity in oxidation reactions |

| Fe(III) | Quinoline N | Magnetic resonance imaging (MRI) contrast agents |

Such complexes are explored for therapeutic and diagnostic purposes.

Comparative Reactivity with Analogues

The thiophene carboxamide group distinguishes this compound from analogues:

| Compound | Structural Variation | Reactivity Difference |

|---|---|---|

| Cyclopropanecarboxamide analogue | Cyclopropane ring | Enhanced strain-driven reactivity |

| Furan carboxamide analogue | Furan instead of thiophene | Reduced sulfur-mediated oxidation |

Scientific Research Applications

Chemistry

In chemistry, N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Medicine

In medicine, research focuses on its pharmacological properties, including its efficacy, toxicity, and mechanism of action. Studies aim to understand how this compound can be used to develop new medications with improved therapeutic profiles.

Industry

In the industrial sector, this compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in electronic devices due to its potential conductive properties.

Mechanism of Action

The mechanism by which N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and related derivatives:

Key Findings from Comparative Analysis

- Quinoline vs. However, this may reduce aqueous solubility .

- Thioether Linker : The butylthio group in the target compound could confer greater oxidative stability compared to methoxy or methyl linkers in ’s derivative, which might be prone to metabolic cleavage .

- Carboxamide Position : The thiophene-2-carboxamide in the target compound versus the thiophene-3-carboxamide in ’s 6p may lead to divergent binding modes due to steric and electronic effects .

Biological Activity

N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a thiophene core linked to a pyridazine and quinoline moiety, suggesting potential interactions with biological targets through various mechanisms. The presence of functional groups such as carboxamide and thioether enhances its reactivity and biological compatibility.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes involved in cancer progression, particularly those associated with the STING (Stimulator of Interferon Genes) pathway. This pathway plays a crucial role in immune response and tumor suppression .

- Antitumor Activity : In vitro assays have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, quinoline derivatives have been noted for their ability to induce apoptosis in leukemia cells, suggesting that this compound may possess similar properties .

Biological Activity Data

| Activity | IC50 Value (nM) | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 10 | CCRF-CEM (Leukemia) | |

| Enzyme Inhibition | 700 | 17β-HSD Type 3 | |

| Apoptosis Induction | Not quantified | Various Cancer Lines |

Case Studies

-

Case Study on Anticancer Effects :

A study evaluated the efficacy of related quinoline-based compounds in inducing cell cycle arrest and apoptosis in human leukemia cells. The results demonstrated that these compounds led to a significant reduction in cell viability, supporting the hypothesis that this compound could exhibit similar effects due to structural similarities . -

Pharmacokinetic Studies :

Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, which are critical for therapeutic applications. These studies suggest that modifications to the compound's structure could enhance its bioavailability and therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for constructing the thiophene-2-carboxamide core in this compound?

- Methodological Answer : The thiophene-2-carboxamide moiety can be synthesized via cyclocondensation reactions using thiocarbamoyl precursors. For example, derivatives of thiophene-2-carboxamide have been prepared by reacting cyanoacrylamide intermediates with halogenated reagents (e.g., chloroacetone) in dioxane/triethylamine, yielding products with 45–76% efficiency . Key steps include:

- Reagent selection : Chloroacetone for introducing acetyl groups.

- Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance cyclization.

- Characterization : Confirm structure via H/C NMR (e.g., NH peaks at δ 10.5–11.0 ppm, C=O at 165–170 ppm) and IR (C=O stretch at 1680–1700 cm) .

Q. How can structural ambiguities in the quinolin-3-ylamino substituent be resolved during characterization?

- Methodological Answer : Use a combination of 2D NMR (e.g., HSQC, HMBC) to assign connectivity. For example, in related quinoline derivatives, HMBC correlations between the NH proton (δ 8.5–9.5 ppm) and the carbonyl carbon (δ 170–175 ppm) confirm amide bond formation . X-ray crystallography is recommended for resolving stereochemical uncertainties .

Advanced Research Questions

Q. What experimental design strategies optimize the coupling of the pyridazine-thioether segment to the quinoline core?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

- Factors : Reaction temperature (60–100°C), catalyst loading (Pd(OAc): 2–5 mol%), and solvent polarity (DMF vs. THF).

- Response : Yield and purity monitored via HPLC.

- Example : A flow-chemistry approach using Omura-Sharma-Swern oxidation improved reproducibility in similar heterocyclic couplings, reducing side-product formation by 30% .

Q. How do electronic effects of the thioether linker influence the compound’s reactivity in biological assays?

- Methodological Answer : Perform DFT calculations to map electron density distribution. Comparative studies on analogs with –S– vs. –SO– linkers show:

- Thioether (–S–) : Enhances lipophilicity (logP increase by 0.5–1.0) but reduces metabolic stability.

- Sulfone (–SO–) : Lowers logP but improves oxidative stability.

- Validation : Use LC-MS to track metabolic degradation in microsomal assays .

Q. How to address contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Step 1 : Verify assay conditions (e.g., serum protein binding in vitro vs. pharmacokinetic clearance in vivo).

- Step 2 : Use isotopic labeling (e.g., C-tagged compound) to track tissue distribution.

- Case Study : A related thieno[2,3-b]pyridine showed 10-fold lower IC in vivo due to efflux pump interactions, resolved via structural modification (e.g., adding a methyl group to the pyridazine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.